N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Overview
Description
N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a complex organic compound that features both benzothiazole and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the construction of the quinazoline ring. The final step involves the formation of the carboxamide linkage.
Benzothiazole Synthesis: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Quinazoline Synthesis: The quinazoline ring is often constructed through the condensation of anthranilic acid derivatives with formamide or other suitable reagents.
Carboxamide Formation: The final step involves coupling the benzothiazole and quinazoline intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4,5,6,7,8-Tetrahydro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of neurotransmitter activity in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)acetamide
- N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)propanamide
- N-Benzyl-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Uniqueness
N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its dual benzothiazole and quinazoline structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c21-15(14-10-5-1-2-6-11(10)17-9-18-14)20-16-19-12-7-3-4-8-13(12)22-16/h9H,1-8H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJMKNYIORTNBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=NC4=C(S3)CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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